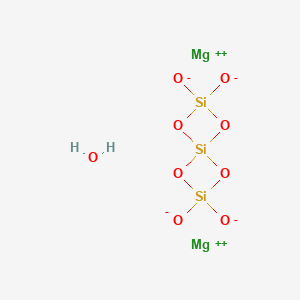

Magnesium silicate hydrate

Description

Properties

CAS No. |

1343-90-4 |

|---|---|

Molecular Formula |

H2Mg2O9Si3 |

Molecular Weight |

278.88 g/mol |

IUPAC Name |

dimagnesium;2,2,6,6-tetraoxido-1,3,5,7-tetraoxa-2,4,6-trisilaspiro[3.3]heptane;hydrate |

InChI |

InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)5-11(6-9)7-10(3,4)8-11;/h;;;1H2/q2*+2;-4; |

InChI Key |

DGVMNQYBHPSIJS-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |

Canonical SMILES |

O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |

Other CAS No. |

1343-90-4 |

Related CAS |

14987-04-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Silicate Hydrate

Hydrothermal Synthesis Techniques for MSH Gel Formation

Hydrothermal synthesis is a method employed to produce crystalline materials from aqueous solutions under high temperature and pressure. In the context of magnesium silicate (B1173343) hydrate (B1144303), this technique facilitates the formation of crystalline phases. One such approach involves the reaction of sodium silicate (Na₂SiO₃) and magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O). orientjchem.org

The process begins with dissolving sodium silicate in water and, separately, dissolving magnesium nitrate hexahydrate in a mixture of propylene (B89431) glycol-400 and ethanol. orientjchem.org Upon mixing these two solutions, a white precipitate of magnesium silicate hydrate forms. orientjchem.org To promote crystallization, the resulting mixture is transferred to an autoclave and subjected to a hydrothermal treatment at 150°C for 24 hours. orientjchem.org The pH is maintained at 10 during the initial precipitation. orientjchem.org Following the hydrothermal treatment, the product is filtered and washed to remove byproducts, yielding a crystalline phase of this compound, specifically identified as 2MgO·3SiO₂·2H₂O. orientjchem.org

Precipitation-Based Approaches for MSH Gel Preparation

Precipitation is a common and straightforward method for synthesizing MSH gels at ambient or near-ambient temperatures. This approach typically involves the reaction of soluble magnesium salts with silicate solutions. For instance, MSH gel can be prepared by mixing a solution of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) with a solution of sodium silicate pentahydrate (Na₂SiO₃·5H₂O). nih.govnih.gov

The synthesis is carried out by slowly adding the magnesium nitrate solution to the sodium silicate solution while stirring in a flask, often at a controlled temperature such as 0°C to manage the reaction kinetics. nih.gov This process results in the precipitation of a gel-like substance. researchgate.net The composition of the resulting MSH gel can be controlled by adjusting the initial Mg/Si molar ratio of the reactants, with studies preparing gels with ratios between 0.67 and 1.0. researchgate.net The freshly precipitated gel is typically subjected to a curing period, which can range from a short cure of about 24 hours at approximately 22°C to a longer cure of 180 days at 85°C, to allow for aging and structural ordering. researchgate.net

Synthesis via Reaction of Magnesium Oxide and Reactive Siliceous Materials

A prevalent method for producing MSH is through the direct reaction of magnesium oxide (MgO) with a source of reactive silica (B1680970), such as silica fume, in the presence of water. semanticscholar.orgresearchgate.net This reaction forms the basis of MSH cementitious materials. researchgate.netmdpi.com The primary products of this hydration reaction are MSH gel and brucite (Mg(OH)₂). nih.govresearchgate.net Over time, the brucite can further react with the remaining silica to form more MSH gel. nih.govnih.govresearchgate.net

| Reactant | Role | Common Source |

| Magnesium Oxide (MgO) | Provides magnesium ions | Light burned technical grade MgO |

| **Reactive Silica (SiO₂) ** | Provides silicate ions | Silica Fume (SF), Fly Ash, Rice Husk Ash |

| Water (H₂O) | Medium for reaction | Distilled or deionized water |

Silica fume, a byproduct of silicon and ferrosilicon (B8270449) alloy production, is a highly effective pozzolanic material and is widely used as the reactive siliceous precursor in MSH synthesis. nih.govsemanticscholar.org Its high amorphous silica content and large specific surface area make it highly reactive. researchgate.net

When mixed with MgO and water, the silica fume particles provide the necessary silica that dissolves in the alkaline environment created by the hydration of MgO. nih.gov The dissolution of silica fume is a key step, as the formation rate of MSH gel is dependent on the concentration of silicate in the solution. nih.gov Research has shown that MSH gel forms on the surface of silica fume particles, creating a shell structure. nih.govnih.gov The reaction continues as more silica fume dissolves and reacts with the available magnesium hydroxide (B78521), leading to the growth of the MSH phase. nih.gov Studies have investigated various MgO/Silica Fume ratios to understand their effect on the reaction process and the final products. nih.gov For example, a MgO/SF molar ratio of 1.0, which corresponds to a weight ratio of 40:60, has been commonly used in experimental preparations. nih.govnih.gov

The reactivity of the magnesium oxide used is a critical factor influencing the rate and extent of MSH formation. researching.cn MgO reactivity is largely determined by its production conditions, particularly the calcination temperature and duration, which in turn affect its particle size, surface area, and surface defects. nih.gov

Highly reactive MgO, often produced at lower calcination temperatures, has a faster dissolution rate in water. researching.cnnih.gov This leads to a more rapid hydration process and a quicker formation of MSH gel. researching.cn However, very high reactivity can result in rapid setting times, which may not be desirable for certain applications. researching.cn Conversely, MgO with lower reactivity, produced at higher calcination temperatures, dissolves more slowly, leading to a slower hydration reaction. researching.cn

Research indicates that an optimal, moderate reactivity of MgO can lead to better mechanical properties in the final hardened MSH material. researching.cn This is attributed to achieving a balance in the reaction kinetics that allows for the formation of a more uniform and well-developed MSH gel structure. researching.cn The choice of MgO reactivity is therefore a key parameter to control the properties of the synthesized MSH. researching.cn

| MgO Reactivity | Effect on Reaction Rate | Resulting MSH Properties |

| High | Faster dissolution and hydration | Faster setting, potentially poorer fluidity |

| Moderate | Balanced reaction kinetics | Can achieve better mechanical properties |

| Low | Slower dissolution and hydration | Slower strength development |

Preparation of MSH from Naturally Occurring Magnesium Silicate Minerals

The general process involves breaking down the mineral structure to separate the magnesium and silicon components. mdpi.com These extracted components, typically high-purity magnesium hydroxide and amorphous silica, are then used as precursors to synthesize MSH in a subsequent step, similar to the reaction of MgO and reactive silica. mdpi.com

Acid-leaching is a common pre-treatment method to deconstruct the crystalline structure of magnesium silicate minerals and extract the constituent elements. mdpi.commdpi.com Acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are used to dissolve the mineral, bringing magnesium and other metals into solution while often leaving behind a silica-rich residue. mdpi.commdpi.comresearchgate.net

For example, serpentine (B99607) can be treated with sulfuric acid to leach out magnesium, iron, and other elements. mdpi.comresearchgate.net The efficiency of this leaching process depends on factors like acid concentration, temperature, particle size, and reaction time. researchgate.net Following the leaching step, the magnesium-rich solution undergoes purification to remove impurities like iron and aluminum. mdpi.com Finally, a precipitating agent is used to precipitate magnesium, often in the form of magnesium hydroxide (Mg(OH)₂). mdpi.commdpi.com This high-purity Mg(OH)₂ can then be reacted with a source of amorphous silica, which can also be derived from the acid-leaching residue, to form MSH. mdpi.com This method provides a pathway to utilize natural mineral resources for the production of MSH. mdpi.comresearchgate.net

Conversion Processes of Serpentine and Other Mg-Silicate Minerals

The synthesis of this compound (M-S-H) from naturally occurring minerals, such as serpentine and olivine (B12688019), represents a promising pathway for utilizing abundant geological resources. These conversion processes typically involve the transformation of crystalline mineral structures into more reactive forms that can subsequently hydrate to form the desired M-S-H binder. Methodologies include thermal activation, acid leaching to extract reactive precursors, and hydrothermal treatments that mimic natural geological processes.

Thermal Activation of Serpentine Minerals

Heat treatment, or thermal activation, is a common method to increase the reactivity of serpentine-group minerals (Mg₃Si₂O₅(OH)₄), which include antigorite, chrysotile, and lizardite (B79139). This process involves heating the mineral to remove chemically bound water (dehydroxylation), which disrupts the crystalline lattice and forms a highly reactive, often amorphous, metastable phase. nih.govgoogle.com

The mechanism for M-S-H formation from heat-treated serpentine in an aqueous solution involves a sequence of reactions: the dissolution of silica and magnesium from the activated mineral, followed by the polymerization and precipitation of silica on the surface of the reacting particles, and finally the sorption of magnesium from the solution to form the M-S-H phase. nih.gov

Research has shown that the optimal temperature for this activation is dependent on the specific mineral's structural features. nih.gov The reactivity of the resulting material can be assessed by its acid-neutralizing capacity (ANC). Studies have identified optimal activation temperatures by correlating them with maximum reactivity. nih.govnih.gov

Table 1: Optimal Heat Treatment Temperatures and Reactivity of Serpentine Minerals

| Serpentine Mineral | Optimal Firing Temperature (°C) | Maximum Acid Neutralizing Capacity (ANC) (meq/g) |

|---|---|---|

| Antigorite | 700 | 7.7 |

| Chrysotile | 650 | 19.6 - 19.7 |

| Lizardite | 650 | 19.6 - 19.7 |

Data sourced from multiple studies on the thermal activation of serpentine minerals. nih.govnih.gov

Once activated, the heat-treated serpentine is mixed with water to form a paste that hardens over time. The compressive strength of the resulting M-S-H binder is influenced by the parent serpentine mineral and the curing duration. nih.gov

Table 2: Compressive Strength of M-S-H Binders from Heat-Treated Serpentine

| Serpentine Mineral Type | Compressive Strength after 7 Days (MPa) | Compressive Strength after 360 Days (MPa) |

|---|---|---|

| Antigorite (SAP) | 2.2 | 3.0 |

| Chrysotile (SCH) | 2.2 | ~8.0 |

| Lizardite (SLH/SLK) | 0.5 | Not Reported |

Data reflects the strength development of binders cured at 20 ± 2 °C and 90-95% relative humidity. nih.gov

Acid Leaching Processes

Acid leaching offers an alternative route to produce M-S-H by first breaking down the mineral structure to extract reactive precursors. This method can yield high-purity amorphous silica and magnesium hydroxide, which are then reacted to synthesize M-S-H. mdpi.com Various magnesium silicate minerals, including serpentine, peridotite (olivine), sepiolite, and chlorite, have been successfully processed using this technique. mdpi.com

The general process involves dissolving the mineral in an acid, such as sulfuric acid (H₂SO₄), to bring the magnesium into solution (e.g., as magnesium sulfate (B86663), MgSO₄). mdpi.com Subsequent steps involve separating the silica residue and purifying the magnesium-rich solution before precipitating magnesium hydroxide (Mg(OH)₂). mdpi.commdpi.com The extracted amorphous silica and magnesium hydroxide are then used as the starting materials for M-S-H synthesis. This route allows for greater control over the stoichiometry and purity of the final product. mdpi.com Research has demonstrated that M-S-H cementitious materials produced via this method can achieve significant compressive strength. mdpi.com

Table 3: Purity of Intermediates from Acid Leaching of Mg-Silicate Minerals

| Starting Mineral | Purity of Amorphous Silica Obtained | Purity of Magnesium Hydroxide Obtained |

|---|---|---|

| Serpentine | > 90% | > 97% |

| Peridotite (Olivine) | > 90% | > 97% |

| Sepiolite | > 90% | > 97% |

| Chlorite | > 90% | > 97% |

Data from a study on preparing M-S-H from natural silicate minerals via acid leaching. mdpi.com

A similar approach has been applied specifically to olivine, using acid digestion combined with electrolysis to separate magnesium oxide (MgO) and silica (SiO₂). The recovered materials proved effective in producing M-S-H binders with 28-day mortar strengths exceeding 20 MPa. frontiersin.org

Hydrothermal Conversion

Hydrothermal processes, which involve reactions in hot, pressurized water, can also convert Mg-silicate minerals into M-S-H precursors. This method is analogous to the natural serpentinization of olivine-rich rocks, where brucite (Mg(OH)₂) is formed. mdpi.comnih.gov In nature, the subsequent dissolution of this brucite can create a high-pH, magnesium-rich fluid that reacts with silica sources to precipitate M-S-H cement. mdpi.comeartharxiv.org

Laboratory experiments have replicated these conditions to achieve mineral conversion. For instance, forsterite, an end-member of the olivine solid-solution series, has been successfully converted into lizardite (a serpentine mineral) under specific hydrothermal conditions. This transformation demonstrates the feasibility of using hydrothermal synthesis to create reactive serpentine phases from other silicate minerals. jst.go.jp

Table 4: Experimental Conditions for Hydrothermal Conversion of Forsterite

| Parameter | Value |

|---|---|

| Starting Materials | Forsterite, Amorphous SiO₂ |

| Temperature | 200 °C |

| System pH | 13 |

| Reaction Time | 20 days |

| Primary Product | Lizardite (Serpentine) |

Data from a study on the controlled synthesis of lizardite via hydrothermal treatment of forsterite. jst.go.jp

Formation Mechanisms and Kinetic Studies of Magnesium Silicate Hydrate

Early-Stage Hydration Processes in MgO-SiO₂-H₂O Systems

The initial stages of M-S-H formation are characterized by the simultaneous dissolution of the magnesium and silicon sources. nih.gov These early reactions create the necessary chemical environment for the subsequent nucleation and growth of the M-S-H gel. researchgate.net

Hydrolysis of Magnesium Oxide and Subsequent Brucite Formation

The hydration of magnesium oxide (MgO) to form magnesium hydroxide (B78521), known as brucite (Mg(OH)₂), is a critical first step in the formation of M-S-H. nih.govresearchgate.net This exothermic reaction involves the uptake of water and the release of hydroxide ions (OH⁻) into the solution, leading to an increase in pH. researchgate.netnih.gov The reaction can be represented as:

MgO + H₂O → Mg(OH)₂

The kinetics of this hydrolysis are significantly influenced by the reactivity of the MgO source, which is largely dependent on its calcination temperature and resulting specific surface area. researchgate.netcas.cz Highly reactive, or caustic calcined MgO, hydrates much more rapidly than dead-burned MgO, which is produced at higher temperatures. researchgate.netnih.gov

Two primary mechanisms for brucite formation have been proposed researchgate.netnih.gov:

Surface Hydration: Water molecules directly react on the surface of the MgO grain, forming a layer of brucite. researchgate.net

Dissolution-Precipitation: MgO dissolves to release Mg²⁺ and OH⁻ ions into the solution, from which brucite then nucleates and precipitates. researchgate.netnih.gov

In many systems, brucite forms rapidly, often within the first few days of hydration, and its presence is a common feature in the early stages of M-S-H formation. nih.govresearchgate.net The formation of brucite is often a precursor to M-S-H gel formation, as the brucite later dissolves to provide the magnesium ions necessary for the M-S-H precipitation. researchgate.netresearchgate.net

Table 1: Influence of MgO Firing on Hydration Activation Energy

| Firing Temperature (°C) | Firing Time (min) | Specific Surface Area (m²/g) | Apparent Activation Energy (kJ/mol) |

|---|---|---|---|

| 650 | 60 | 55.4 | 50 |

| 900 | 5 | 29.3 | 68 |

| 900 | 60 | 12.1 | 75 |

| 1200 | 60 | 3.9 | 83 |

| 1400 | 60 | 1.8 | 93 |

Data adapted from Maruška, M., & Bláha, J. (1997). cas.cz

Dissolution Kinetics of Siliceous Sources

The dissolution rate is strongly dependent on the pH of the solution. psu.eduonepetro.org As the pH increases above 7, the silicic acid (H₄SiO₄) formed from the hydration of SiO₂ begins to ionize, significantly increasing the solubility of silica (B1680970). onepetro.org The dissolution rate increases with pH, reaching a maximum at very high alkalinity before potentially decreasing again. psu.edu

The kinetics of silica dissolution can be described as being first-order with respect to the hydroxide ion concentration. onepetro.org The rate of dissolution is also influenced by temperature and the specific surface area of the silica particles. tandfonline.comonepetro.org The presence of dissolved silicate (B1173343) species in the solution can also slow down further dissolution through a back-reaction or condensation process. onepetro.org

Table 2: Dissolution Rates of Amorphous Silica in Highly Alkaline Solution

| Silica Type | Temperature (K) | Rate Constant (mol·m⁻²·s⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|---|

| Synthetic Silica | ~310 | 10⁻⁷ - 10⁻⁸ | 77 - 88 |

| Natural Silica Scale | ~310 | Varies | 77 - 88 (for >60 wt%) |

Data adapted from a study on amorphous silica dissolution rates in highly alkaline solutions. tandfonline.com

Role of Solution Chemistry in MSH Nucleation and Growth

The chemical composition of the aqueous phase, particularly its pH and the concentration of dissolved ions, plays a pivotal role in the nucleation and subsequent growth of M-S-H. uni-konstanz.dedoi.org

pH Dependence of Silicon-Oxygen Polymerization and MSH Formation Rates

The pH of the hydrating system is a critical parameter that governs the speciation of dissolved silica and the rate of its polymerization. mdpi.complos.org In alkaline solutions, monomeric silicic acid polymerizes through a condensation reaction, forming siloxane bonds (Si-O-Si) and creating larger oligomeric species. mdpi.com The rate of this polymerization is at its minimum around pH 2 and increases at both lower and higher pH values. mdpi.com

The formation of M-S-H is intimately linked to this polymerization process. Research indicates that before M-S-H nucleates, a complex mixture of hydrated magnesium-silicate oligomeric species exists in the solution. uni-konstanz.de The rate of M-S-H formation is thus dependent on the pH, which controls the availability and reactivity of these silicate precursors. plos.org Studies have shown that the kinetics of valve morphogenesis in diatoms, a process of biogenic silica polymerization, is directly impacted by the external pH. plos.org

Influence of Aqueous Ion Concentrations on MSH Development

The concentrations of aqueous magnesium (Mg²⁺) and silicate ions directly influence the supersaturation of the solution with respect to M-S-H, which is the driving force for nucleation and growth. doi.org The dissolution of MgO provides the necessary Mg²⁺ ions. doi.org

The development of M-S-H can be prolonged by the presence of certain higher valence ions in the solution, which can interfere with the nucleation and growth processes. mdpi.com For instance, the presence of ions like Cr, Co, and Fe has been observed to extend the growth period of M-S-H. mdpi.com This effect is attributed to the competition for hydroxyl ions to form secondary metal hydroxide phases and their potential incorporation into the M-S-H structure. mdpi.com Conversely, alkali metal ions like Li and Cs show no significant effect on the M-S-H growth period. mdpi.com The initial molar ratio of magnesium to silicon ([Mg]/[Si]) in the reactants is a key determinant of the final M-S-H composition and structure. doi.org

Phase Evolution and Reaction Pathways in Hydrating MSH Systems

The formation of M-S-H is not a direct precipitation of the final stable phase but rather a sequence of phase transformations over time. nih.govresearchgate.net Initially, the rapid hydration of MgO leads to the formation of brucite, alongside an amorphous, poorly crystalline M-S-H gel. nih.govresearchgate.net

Over time, a process of nanostructural rearrangement occurs. researchgate.net The initially formed brucite gradually dissolves, releasing magnesium ions that react with the dissolved silica. researchgate.netresearchgate.net This leads to the consumption of brucite and the progressive formation of more M-S-H gel. researchgate.netnih.gov Studies have shown that for certain compositions, all of the initial brucite can react to form M-S-H gel over extended curing periods. researchgate.net

The M-S-H gel itself undergoes a slow stabilization and evolution process. researchgate.net This involves an increase in the polymerization of the silicate network, with a higher degree of crosslinking. researchgate.netresearchgate.net This nanostructural rearrangement continues for extended periods, leading to a denser, more interconnected network. researchgate.netuni-konstanz.de The reaction pathway can be summarized as an initial rapid formation of brucite and an amorphous M-S-H precursor, followed by the slow dissolution of brucite and the gradual, continuous formation and polymerization of the M-S-H gel. researchgate.netresearchgate.netuni-konstanz.de This entire process is governed by nucleation reactions, as indicated by the strong correlation of M-S-H formation with the Avrami-Erofeyev nucleation kinetic model. researchgate.net

Kinetic Modeling of Magnesium Silicate Hydrate (B1144303) Formation Processes

The formation of magnesium silicate hydrate (M-S-H) is a complex process, the kinetics of which are influenced by factors such as temperature, pH, and the molar ratio of magnesium to silicon ([Mg]/[Si]). anl.govdoi.org Understanding the kinetics of M-S-H precipitation is crucial for its application in construction and waste immobilization. researchgate.netceramics.org The formation process is generally observed to be very slow. researchgate.net

Geochemical modeling provides insights into the thermodynamic favorability of M-S-H formation. doi.org Studies have shown that the reaction solutions are often supersaturated with respect to M-S-H phases and brucite. doi.org For instance, at 25 °C, the M-S-H phase with a Mg/Si ratio of 0.75 is the most thermodynamically favored, while at higher temperatures of 60 °C and 80 °C, the M-S-H phase with a Mg/Si ratio of 1.5 becomes the most stable. doi.org The dissolution of magnesium oxide (MgO) initially increases both the solution pH and the saturation index with respect to M-S-H and brucite. doi.org

One of the kinetic models applied to the formation of M-S-H is the Avrami-Erofeyey nucleation kinetic model. researchgate.net Research has shown a strong correlation with this model, suggesting that the formation of M-S-H is governed by nucleation reactions. researchgate.net The dissolution of the precursor materials, brucite (Mg(OH)₂) and silica fume, and the subsequent formation of M-S-H, have been observed to occur linearly with time for up to 56 days. researchgate.net

The rate of M-S-H gel formation is determined by the hydration rate of MgO and the dissolution rate of silica fume. nih.gov The reaction of MgO is often faster than the dissolution of silica fume, leading to the initial formation of magnesium hydroxide. nih.gov The subsequent, slower reaction between magnesium hydroxide and dissolved silica forms the M-S-H gel. nih.gov

The consumption of reactants over time provides a basis for kinetic analysis. The following table illustrates the consumption of MgO and silica fume in an M-S-H system at room temperature.

Table 1: Consumption Percentage of MgO and Silica Fume Over Time

| Curing Time (days) | MgO Consumption (%) | Silica Fume Consumption (%) |

|---|---|---|

| 1 | 55.8 | 10.2 |

| 7 | 89.7 | 18.9 |

| 28 | 100 | 35.6 |

| 90 | 100 | 60.1 |

| 300 | 100 | 85.3 |

This table is interactive. You can sort and filter the data.

The pH of the reaction solution is a critical factor affecting the formation of M-S-H gel. whiterose.ac.uk A higher pH is generally favorable for the dissolution of silica, which in turn promotes the formation of M-S-H. whiterose.ac.uk For example, the solubility of silica increases significantly when the pH changes from 9 to 10.6. whiterose.ac.uk

Flow-through experiments have been utilized to study the precipitation rate of M-S-H. researchgate.net In such experiments, the consumption of aqueous silicon during M-S-H precipitation was found to increase the dissolution rate of the primary magnesium source, such as magnesium hydroxide. researchgate.net The chemical composition of the formed M-S-H, specifically the Mg/Si ratio, was observed to vary with the aqueous Si concentration of the solution. researchgate.net

Table 2: Influence of Aqueous Si Concentration on M-S-H Composition

| Aqueous Si Concentration (mM) | Resulting Mg/Si Ratio in M-S-H |

|---|---|

| 1.5 | 1.00 ± 0.09 |

| 0.15 | 1.59 ± 0.15 |

This table is interactive. You can sort and filter the data.

The nanostructural evolution of M-S-H continues over extended periods, with increased crosslinking and polymerization observed up to 112 days. researchgate.net This long-term evolution highlights the slow but continuous nature of the M-S-H formation process.

Advanced Structural Characterization of Magnesium Silicate Hydrate Phases

Spectroscopic Techniques for Probing Amorphous and Nanocrystalline MSH Structures

The amorphous and nanocrystalline nature of magnesium silicate (B1173343) hydrate (B1144303) (MSH) phases necessitates the use of advanced spectroscopic techniques to elucidate their complex atomic-level structures. These methods provide critical insights into the local chemical environments, bonding, and degree of polymerization within the MSH gel, which are not readily accessible through traditional diffraction techniques.

Solid-State Nuclear Magnetic Resonance Spectroscopy (²⁹Si NMR, ¹H-²⁹Si CP-MAS NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of MSH. Specifically, ²⁹Si NMR provides detailed information about the silicon environment, while ¹H-²⁹Si Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is particularly useful for distinguishing between anhydrous and hydrated silicate species nih.gov.

The fundamental building block of silicates is the SiO₄ tetrahedron britannica.com. In MSH, these tetrahedra can be linked in various ways, and the notation Qⁿ is used to describe the connectivity of a silicon atom, where 'n' represents the number of bridging oxygen atoms shared with other silicon tetrahedra mdpi.comresearchgate.net. ²⁹Si MAS NMR spectra of MSH are typically deconvoluted to identify and quantify the different Qⁿ species present nih.gov.

Commonly observed Qⁿ species in MSH and their approximate ²⁹Si chemical shifts are:

Q⁰ : Isolated tetrahedra, not typically prominent in polymerized MSH.

Q¹ : End-groups of silicate chains, with a chemical shift around -78.5 ppm to -80 ppm mdpi.comnih.govresearchgate.net.

Q² : Middle-groups in silicate chains, observed at approximately -85 ppm to -85.5 ppm mdpi.comnih.govresearchgate.net.

Q³ : Branching points in silicate chains or sheet-like structures, with resonances appearing between -91.5 ppm and -97 ppm mdpi.comnih.govresearchgate.net.

Q⁴ : Fully cross-linked three-dimensional framework, characteristic of unreacted silica (B1680970) fume, found at around -110 ppm nih.gov.

The presence and relative abundance of these Qⁿ species provide a quantitative measure of the silicate structure within the MSH gel. For instance, studies have identified specific peaks at approximately -80, -85, -92, and -97 ppm, corresponding to Q¹, Q², and two types of Q³ units (Q³-a and Q³-b), respectively nih.gov. The Q³-a unit is often assigned to silicon in inverted Si-O-Si linkages, while Q³-b is attributed to silicon within the main tetrahedral layer nih.gov.

The analysis of ¹H-²⁹Si CP/MAS NMR spectra can further refine the understanding of these silicon environments. This technique enhances the signal of silicon nuclei that are in close proximity to protons, such as those in silanol groups (Si-OH) or near water molecules, which are abundant in hydrated phases researchgate.net. For example, in the study of amorphous magnesium silicate formed on silica, new resonances at -84 ppm and -92.5 ppm appeared with increasing magnesium content. The -84 ppm peak was attributed to terminal Q²(Mg, OH) species, and the -92.5 ppm peak to a Q³(Mg) environment researchgate.net.

| Qⁿ Species | Description | Approximate ²⁹Si Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Q¹ | Silicate chain end-groups | -78.5 to -80 | mdpi.comnih.govresearchgate.net |

| Q² | Silicate chain middle-groups | -85 to -85.5 | mdpi.comnih.govresearchgate.net |

| Q³ | Branching points or sheet structures | -91.5 to -97 | mdpi.comnih.govresearchgate.net |

| Q⁴ | Framework silica (unreacted) | -110 | nih.gov |

The distribution of Qⁿ species directly reflects the degree of polymerization of the silicon-oxygen tetrahedra in the MSH structure nih.gov. A higher proportion of Q² and Q³ species relative to Q¹ indicates a more polymerized and interconnected silicate network. The extent of this polymerization in MSH gels has been shown to be influenced by factors such as the pH of the solution during hydration nih.govnih.gov.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the vibrational modes of molecules and providing information about the local atomic structure of amorphous and hydrated minerals like MSH nih.govmdpi.com. The FT-IR spectra of MSH are typically characterized by absorption bands in four main regions: Si-O bending (400–800 cm⁻¹), Si-O stretching (800–1300 cm⁻¹), H₂O and OH bending (1300–1800 cm⁻¹), and H₂O and OH stretching (2800–4000 cm⁻¹) nih.gov.

The formation of MSH from precursors like magnesium oxide and silica fume can be monitored by observing changes in the FT-IR spectrum. For example, the characteristic bands of silica fume at approximately 1000-1200 cm⁻¹ (asymmetrical stretching), 792 cm⁻¹ (symmetrical stretching), and 476 cm⁻¹ (Si-O bending) diminish as the reaction proceeds nih.gov. Concurrently, new absorption bands appear that are indicative of the MSH gel. A significant shift of the band around 1200 cm⁻¹ towards 1010 cm⁻¹ is associated with the anti-symmetric stretching vibration of Si-O-Mg bonds, signifying the incorporation of magnesium into the silicate structure nih.gov. The absorption band in the range of 950 to 1100 cm⁻¹ is attributed to Q³ Si-O vibrations, while the band between 870 and 920 cm⁻¹ is assigned to Q² Si-O vibrations mdpi.com. The presence of a Mg-O stretching vibration has also been confirmed by a band at 459 cm⁻¹ researchgate.net.

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 400–800 | Si-O bending vibrations | nih.gov |

| 800–1300 | Si-O stretching vibrations (including Si-O-Mg) | nih.gov |

| 1300–1800 | H₂O and OH bending vibrations | nih.gov |

| 2800–4000 | H₂O and OH stretching vibrations | nih.gov |

| ~1010 | Anti-symmetric stretching of Si-O-Mg | nih.gov |

| 950-1100 | Q³ Si-O vibration | mdpi.com |

| 870-920 | Q² Si-O vibration | mdpi.com |

| 459 | Mg-O stretching vibration | researchgate.net |

Raman Spectroscopy for MSH Structural Insights

Raman spectroscopy provides complementary information to FT-IR by probing different vibrational modes. In the context of MSH, Raman spectra can be particularly useful for identifying the presence of precursor phases and characterizing the amorphous nature of the resulting gel. For instance, the Raman spectra of naturally occurring MSH cement have been described as lacking distinct peaks, which is characteristic of an amorphous substance nih.gov. However, in some experimentally produced M-S-H, peaks suggestive of brucite (Mg(OH)₂) have been observed, indicating the presence of this phase within the MSH matrix nih.gov. This technique, in conjunction with others, helps to build a more complete picture of the phases present in MSH-based materials.

X-ray Absorption Near Edge Structure (XANES) for Elemental Coordination

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom uu.nluu.nl. In the study of MSH, Mg K-edge XANES can be employed to probe the coordination geometry and oxidation state of magnesium atoms. The features in the XANES spectrum, including the position of the absorption edge and the shape of the pre-edge and near-edge regions, are sensitive to the local environment of the absorbing atom researchgate.netresearchgate.net. By comparing the XANES spectra of MSH samples to those of well-characterized magnesium-containing standard compounds (e.g., brucite, talc (B1216), forsterite), it is possible to gain insights into the coordination number and site symmetry of Mg in the amorphous MSH structure researchgate.netresearchgate.net. This information is crucial for understanding how magnesium is incorporated into the silicate framework and for developing accurate structural models of MSH.

Diffraction and Imaging Techniques for MSH Microstructure Elucidation

Diffraction and imaging techniques are paramount in revealing the atomic arrangement, morphology, and elemental composition of M-S-H phases. These methods provide critical insights into the material's structure, from the long-range order (or lack thereof) to the fine details of its nanoscale architecture.

X-ray diffraction (XRD) is a fundamental technique for identifying crystalline phases within a material. However, in the case of M-S-H, which is often poorly crystalline or amorphous, XRD patterns typically exhibit broad, diffuse peaks rather than sharp, well-defined reflections.

Despite the lack of sharp peaks, XRD is instrumental in tracking the progress of M-S-H formation. For instance, in the reaction between magnesium oxide (MgO) and silica fume, XRD can monitor the consumption of crystalline reactants like MgO and the appearance of broad humps characteristic of the amorphous M-S-H gel. mdpi.comresearchgate.net Studies have shown that with increasing curing time, the intensity of MgO diffraction peaks decreases, indicating its consumption in the formation of M-S-H. mdpi.comresearchgate.net The main phases typically identified in the MgO-SiO₂-H₂O system include MgO, Mg(OH)₂, silica fume, and the M-S-H gel. mdpi.com

Characteristic broad peaks for M-S-H are often observed in specific 2θ ranges, such as 5.0°–10.0°, 35.0°, and 59.9°. mdpi.com The intensity of these peaks can increase with curing time and temperature, signifying the progressive formation of the M-S-H phase. mdpi.com While the low crystallinity presents a challenge, synchrotron-based powder XRD can provide higher resolution data, confirming the crystalline phase of magnesium silicate hydrate even when conventional XRD shows a low degree of crystallinity. orientjchem.org

Key Findings from XRD Analysis:

| Observation | Implication |

| Decrease in crystalline reactant peaks (e.g., MgO) over time | Consumption of reactants to form M-S-H |

| Appearance and growth of broad, diffuse peaks | Formation and proliferation of poorly crystalline M-S-H |

| Specific broad peaks at defined 2θ ranges | Characteristic signature of the M-S-H phase |

Transmission Electron Microscopy (TEM) offers high-resolution imaging that allows for direct visualization of the nanostructure of M-S-H. TEM studies have revealed that the microstructure of synthetic M-S-H gel is often highly disordered. mdpi.com

A common observation is the formation of an amorphous M-S-H gel on the surface of silica fume particles. mdpi.com Over time, this gel grows, and the original silica fume particles decrease in size due to dissolution in the alkaline solution. mdpi.com This process can lead to the formation of a shell structure with a cavity where the silica fume particle has dissolved. mdpi.com The molecular structure of the M-S-H phase has been described as layered. mdpi.com

TEM, coupled with techniques like weak-beam dark-field (WBDF) and large-angle convergent-beam electron diffraction (LACBED), has also been used to characterize dislocations and slip systems in dense hydrous magnesium silicate phases, providing insights into their mechanical properties. schweizerbart.de

Nanostructural Features Observed by TEM:

| Feature | Description |

| Amorphous Gel Formation | M-S-H initially forms as a disordered gel on reactant surfaces. mdpi.com |

| Shell Structure | Growth of M-S-H around silica particles can lead to hollow shell structures. mdpi.com |

| Layered Molecular Structure | The fundamental building blocks of the M-S-H phase are layered. mdpi.com |

Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology and microstructure of M-S-H. When combined with Energy Dispersive Spectroscopy (EDS), it allows for the elemental analysis of the observed features, confirming the presence and distribution of magnesium, silicon, and oxygen.

SEM-EDS analysis has been used to confirm the formation of cementitious reaction products in stabilized materials, providing a link between the microstructure and the mechanical properties. mdpi.com In the context of M-S-H synthesis, SEM can reveal the morphology of the resulting particles and agglomerates. For instance, it can show a compact soil matrix with the presence of magnesium-silicate-hydrate gel phases.

The technique is also crucial for determining the provenance of materials in applications like the analysis of ancient mortars, where it can identify the elemental composition of aggregates and binder phases. researchgate.net

Thermal Analysis for Phase Quantification and Transformation Monitoring

Thermal analysis techniques are essential for quantifying the different phases present in M-S-H systems and for monitoring their transformations upon heating. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is particularly useful for hydrated materials like M-S-H, as the mass loss at different temperature ranges can be correlated with the removal of different types of water (adsorbed, interlayer, and dehydroxylation of Mg(OH)₂).

TGA curves of M-S-H typically show distinct weight loss stages. For example, a weight loss valley near 100 °C is often attributed to the removal of gel water. mdpi.com A second significant weight loss stage between 250 °C and 430 °C is primarily due to the thermal decomposition of magnesium hydroxide (B78521) (Mg(OH)₂). mdpi.com By analyzing the magnitude of these weight losses, the relative amounts of M-S-H gel and Mg(OH)₂ can be quantified. mdpi.commdpi.com

Derivative Thermogravimetry (DTG), which is the first derivative of the TGA curve, helps to more clearly identify the temperatures at which the most significant mass loss occurs. oszk.hu The peaks on a DTG curve correspond to the points of maximum rate of weight change, allowing for better separation of overlapping decomposition events. oszk.hu

Typical TGA/DTG Stages for M-S-H Systems:

| Temperature Range (°C) | Associated Event |

| ~100 | Loss of adsorbed and gel water from M-S-H |

| 250 - 430 | Decomposition of Magnesium Hydroxide (Mg(OH)₂) |

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, which correspond to phase transitions, crystallization, and chemical reactions.

In the study of hydrated magnesium silicates, DTA curves can reveal several thermal events. An endothermic peak is typically observed corresponding to the removal of adsorbed water. researchgate.net Another endothermic effect is associated with the dehydration of bound water and the decomposition of the mineral's crystal lattice. researchgate.net Exothermic peaks can also be present, for example, at around 820°C, which may correspond to the decomposition of Mg₆Si₄O₁₀(OH)₈ and the subsequent formation of new crystalline phases like forsterite and enstatite. researchgate.net

Structural Correlations with Magnesium to Silicon Molar Ratios

The magnesium to silicon (Mg/Si) molar ratio is a critical parameter that dictates the nanostructural characteristics of this compound (M-S-H). Research has shown that the composition of synthetic M-S-H is heavily dependent on factors such as the initial chemical mix, temperature, and the duration of equilibration. researchgate.net The reported Mg/Si molar ratio in M-S-H can range from approximately 0.57 to 1.3. researchgate.net

Studies have successfully synthesized M-S-H with distinct structural magnesium to silicon ratios, such as 0.57 (± 0.08) and 1.07 (± 0.13), through room-temperature processes extending over a year. epa.gov Further investigations have identified the formation of two different M-S-H gels after 112 days: a silicon-rich gel with an Mg/Si ratio of 0.55 (±0.2) and a magnesium-rich gel with an Mg/Si ratio of 0.80 (±0.5). researchgate.net The initial Mg/Si ratio in the precursors also plays a significant role; for instance, an initial ratio exceeding 1.5 is expected to yield a gel-like solid with a 1.5 Mg/Si ratio that resembles chrysotile. researchgate.net The structure of M-S-H is comparable to that of hydrated clays, featuring smaller and more rounded microstructures than clay platelets. rilem.netresearchgate.net This understanding of how the Mg/Si ratio influences the structure is fundamental for developing M-S-H as a cementitious material. rilem.net

Table 1: Influence of Mg/Si Ratio on M-S-H Gel Composition

| Initial Mg/Si Ratio | Resultant Mg/Si Ratio in Gel | Predominant Structural Character | Source(s) |

|---|---|---|---|

| Varied | 0.55 (±0.2) | Si-rich M-S-H | researchgate.net |

| Varied | 0.80 (±0.5) | Mg-rich M-S-H | researchgate.net |

| >1.5 | ~1.5 | Chrysotile-like | researchgate.net |

| Not Specified | 0.57 (±0.08) | N/A | epa.gov |

Identification of Talc-like Structural Domains in MSH

Advanced analytical techniques have provided clear evidence for the presence of "talc-like" sub-nanometric domains within the amorphous structure of M-S-H. nih.govrsc.org These domains are a key feature of the M-S-H nanostructure. The crystallographic arrangement of M-S-H has been proposed as a sheet-like phyllosilicate with a tetrahedral-octahedral-tetrahedral-octahedral (T-O-T O) layering, which is analogous to a structure combining talc and brucite. researchgate.net

Comprehensive characterization using methods like solid-state Nuclear Magnetic Resonance (NMR) has confirmed the existence of these talc-like regions. nih.govrsc.org After extended periods of hydration (e.g., 28 days), these talc-like domains and co-existing chrysotile-like domains are found in an approximate 1:1 molar ratio. researchgate.netnih.govrsc.org Both types of domains exhibit a high degree of condensation, which corresponds to a limited number of silanol groups in the tetrahedral sheets. nih.govrsc.org

Identification of Serpentine-like Structural Domains in MSH

Alongside talc-like domains, the M-S-H structure is also characterized by the presence of serpentine-like domains. Serpentine (B99607) is a group of phyllosilicate minerals, with chrysotile being a prominent member. Therefore, the frequently identified "chrysotile-like" domains in M-S-H are a specific form of these serpentine-like structures. The dual presence of these domains contributes to the complex, amorphous nature of M-S-H. nih.govrsc.org The coexistence of these distinct structural regions in an approximate 1:1 molar ratio after sufficient hydration time is a defining characteristic of the M-S-H binder phase. researchgate.netnih.gov

Characterization of Chrysotile-like Sub-nanometric Domains

Detailed structural analysis has consistently identified "chrysotile-like" sub-nanometric domains within the M-S-H gel. nih.govrsc.org These domains, along with their talc-like counterparts, form the fundamental building blocks of the M-S-H structure. They are characterized by a high degree of condensation within their tetrahedral sheets, indicating a well-polymerized silicate network with few silanol groups. nih.govrsc.org The formation of these chrysotile-like structures is particularly favored when the initial Mg/Si ratio in the reactant mixture is high, specifically above 1.5. researchgate.net The ability of M-S-H to incorporate other ions, such as aluminum, into its structure is similar to clay minerals and is an area of ongoing research. researchgate.net

Influence of Curing Conditions and Ageing on MSH Local Ordering

The local atomic ordering of M-S-H is significantly affected by curing conditions, such as temperature and duration (ageing). The formation and evolution of M-S-H is a slow process. researchgate.net At room temperature, the hydration of magnesium oxide (MgO) and silica fume to form M-S-H progresses over extended periods. nih.gov Initially, brucite (Mg(OH)₂) forms alongside an amorphous M-S-H gel. researchgate.netnih.gov Over time, the brucite is consumed, and after approximately 300 days, it is fully replaced by the M-S-H gel. nih.gov

Temperature accelerates the formation of M-S-H. researchgate.netmdpi.com Studies conducted at 50 and 70°C show a faster reaction rate compared to room temperature (20°C). researchgate.net The nanostructural arrangement of M-S-H continues to evolve with age, showing increased crosslinking and polymerization up to at least 112 days. researchgate.net Furthermore, the extent of polymerization of the M-S-H gel is also connected to the pH of the solution during the hydration process. nih.gov This continuous evolution in the nanostructure indicates a slow stabilization of the M-S-H phase over time. researchgate.net

Table 2: Evolution of Phases in MgO-SiO₂-H₂O System at Room Temperature

| Curing Time | Major Crystalline Phases | Amorphous Phase | Source(s) |

|---|---|---|---|

| 7 days | MgO | M-S-H | nih.gov |

| 28 days | Mg(OH)₂ | M-S-H | nih.gov |

| 90 days | Residual Mg(OH)₂ | M-S-H | nih.gov |

Thermodynamic and Mechanistic Investigations of Msh Stability

Carbonation Reactions and MSH Stability

Carbonation, the reaction with atmospheric or dissolved carbon dioxide (CO₂), is a critical process affecting the long-term stability and performance of cementitious materials. The behavior of MSH under carbonation differs significantly from that of calcium silicate (B1173343) hydrates (C-S-H).

The stability of MSH phases during carbonation is highly dependent on the Mg/Si ratio of the hydrate (B1144303), as well as the specific curing conditions, such as CO₂ concentration and the presence of water.

Research on aged MSH samples subjected to various carbonation regimes—including wet carbonation (CO₂ bubbling in suspension) and pressurized CO₂ on dried or steamed samples—reveals distinct responses based on composition. oulu.fi MSH with a low Mg/Si ratio of approximately 0.8 exhibits excellent resistance to carbonation, remaining stable across all tested conditions. oulu.fi In contrast, MSH phases with higher Mg/Si ratios (e.g., 1.1 and 1.5) are less stable. oulu.fi Under carbonation, these higher-ratio MSH phases tend to release Mg²⁺ ions to transform into the more stable 0.8 Mg/Si ratio phase. oulu.fi

The table below summarizes the observed stability of MSH phases with different Mg/Si ratios under various carbonation conditions.

| Mg/Si Ratio | Carbonation Condition | Observed MSH Phase Behavior | Fate of Released Mg²⁺ |

| 0.8 | Wet Carbonation, Pressurized CO₂ | Stable, excellent carbonation resistance | N/A |

| 1.1 | Wet Carbonation, Pressurized CO₂ | Unstable, transforms to lower Mg/Si phase | Dissolves (wet) or forms Mg-carbonates (pressurized) |

| 1.5 | Wet Carbonation, Pressurized CO₂ | Unstable, transforms to lower Mg/Si phase | Dissolves (wet) or forms Mg-carbonates (pressurized) |

This table is generated based on findings from referenced research. oulu.fi

The formation of magnesium carbonates from MSH involves a series of chemical reactions and phase transformations. When MSH with a high Mg/Si ratio is exposed to CO₂, particularly under pressure, it undergoes partial decomposition. The magnesium-rich components, including any co-existing brucite (Mg(OH)₂), are more susceptible to carbonation than the silicate structure itself.

The general mechanism involves the dissolution of magnesium ions, which then react with carbonate ions (formed from dissolved CO₂) to precipitate various forms of hydrated magnesium carbonates or, under specific conditions, magnesite (MgCO₃). nih.govpatsnap.com The reaction can be simplified as the interaction of the magnesium component with carbonic acid (H₂CO₃), which forms when CO₂ dissolves in water. patsnap.com

In CO₂-rich environments, the carbonation reaction competes with the standard hydration and formation of MSH gel. nih.gov This competition can lead to a reduction in the amount of MSH gel as magnesium is consumed to form carbonates instead. nih.gov The specific carbonate phases that form, such as nesquehonite (MgCO₃·3H₂O) or hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), depend on factors like temperature, pH, and CO₂ pressure. researchgate.netwikipedia.org For instance, forced carbonation of an MSH suspension can significantly lower the pH (e.g., from 10.1 to 7.3) and destabilize any brucite present, making the magnesium available for carbonate formation. oulu.fi High temperature and/or pressure are often necessary to facilitate the carbonation of high Mg/Si ratio MSH into stable magnesium carbonates. oulu.fi

Influence of Aluminum Incorporation on MSH Structure and Stability

The incorporation of aluminum into the MSH structure, forming magnesium-aluminosilicate-hydrate (M-A-S-H), significantly influences its properties. Similar to clay minerals, MSH can incorporate ions like aluminum, which can compensate for surface charges and alter the material's structural characteristics. researchgate.netrilem.net

The MSH structure is layered, analogous to some clay minerals, consisting of octahedral sheets (typically containing magnesium) and tetrahedral sheets (containing silicon). Aluminum ions (Al³⁺) can potentially substitute for Mg²⁺ in the octahedral layers or for Si⁴⁺ in the tetrahedral layers.

Studies have shown that aluminum can be incorporated into the MSH structure. researchgate.net However, the primary role of incorporated Al³⁺ appears to be as a connector between silicon-oxygen tetrahedral chains, rather than as a direct substitute for silicon within the tetrahedra. frontiersin.org This "filling" role suggests that Al³⁺ resides in positions that link the silicate layers, potentially in octahedral coordination or as an interlayer species. The structure of aluminum oxide itself features aluminum in both tetrahedral and octahedral interstitial sites between oxygen atoms. youtube.com In synthetic micas, which share structural similarities, Al can be located in either the tetrahedral or octahedral sheets, and its coordination state can be identified through spectroscopic techniques. minsocam.org In the context of MSH, the high degree of polymerization of the silicate structure appears to limit the extent of direct substitution within the tetrahedral sites. frontiersin.org

The degree of polymerization refers to the extent to which silicate tetrahedra are linked together, forming chains, sheets, or three-dimensional frameworks. The incorporation of aluminum has a measurable effect on this structural feature in MSH.

Research has demonstrated that increasing the amount of aluminum incorporated into the MSH system leads to an increase in the degree of polymerization of the silicate phases. frontiersin.org For instance, studies have shown the polymerization average degree of MSH increasing from 0.84-0.85 to 0.92-0.93 with the addition of Al³⁺. frontiersin.org This is because aluminum acts as a linker, connecting the silicon-oxygen tetrahedral chains and promoting a more aggregated and cross-linked structure. frontiersin.org However, there is a threshold to this effect. Once the initial Al/Si molar ratio exceeds a certain point (e.g., 0.1), both the amount of Al³⁺ that can be incorporated into the MSH structure and the degree of polymerization tend to plateau at a constant value. frontiersin.org

The following table presents data from a study on the effect of the initial Al/Si molar ratio on the degree of polymerization of MSH after 300 days of curing.

| Initial Al/Si Molar Ratio | Polymerization Average Degree of MSH |

| 0.01 | 0.85 |

| 0.02 | 0.88 |

| 0.05 | 0.90 |

| 0.10 | 0.93 |

| 0.20 | 0.93 |

This table is generated based on data reported in scientific literature. frontiersin.org

Long-Term Stability and Persistence of Metastable MSH Phases

The long-term durability of cementitious materials is intrinsically linked to the stability of their constituent hydrate phases. In magnesium silicate hydrate (M-S-H) based systems, certain compositions are thermodynamically metastable, meaning they are not in their lowest energy state and are susceptible to transformation over time. Understanding the persistence of these metastable phases is crucial for predicting the long-term performance of M-S-H binders.

Research into the thermodynamic stability of M-S-H has identified that the magnesium-to-silicon (Mg/Si) ratio is a critical factor governing the phase assemblage and its long-term behavior. researchgate.net Thermodynamic calculations have shown that M-S-H gel is generally more stable than its calcium silicate hydrate (C-S-H) counterpart. researchgate.net However, within the M-S-H system itself, stability varies significantly with composition.

Detailed investigations into aged M-S-H samples have provided significant insights into the persistence of metastable phases. A key study examined M-S-H samples that had been cured for eight years, subjecting them to various carbonation conditions to probe their stability. researchgate.netoulu.fi The findings indicate that M-S-H with a Mg/Si ratio of 0.8 exhibits remarkable long-term stability and resistance to carbonation. researchgate.netoulu.fi This particular composition appears to be a thermodynamically favored, stable phase under the tested conditions. researchgate.net

In contrast, M-S-H phases with higher Mg/Si ratios, such as 1.1 and 1.5, are considered metastable. researchgate.netoulu.fi Over extended periods, these phases show a tendency to transform towards the more stable 0.8 ratio. Under conditions such as wet or pressurized carbonation, these higher-ratio M-S-H phases release excess Mg²⁺ ions. researchgate.netoulu.fi This process allows the silicate structure to re-equilibrate to the stable Mg/Si ratio of 0.8. The released magnesium ions may then dissolve in water or, under specific conditions of high temperature and/or pressure, precipitate as magnesium carbonates like hydromagnesite. researchgate.netresearchgate.netoulu.fi

Further studies on M-S-H with a Mg/Si ratio of 1.5 kept under an inert atmosphere for eight years revealed the persistence of brucite within the phase assemblage, indicating an incomplete reaction or a state of metastable equilibrium. oulu.fi However, upon forced carbonation, this residual brucite was destabilized. oulu.fi This highlights that the persistence of metastable phases is highly dependent on the surrounding chemical environment, with factors like the presence of CO₂ playing a significant role in driving transformations.

The table below summarizes the findings from the long-term stability investigation of 8-year-old M-S-H samples under different conditions.

| M-S-H Composition (Mg/Si Ratio) | Observation after 8 Years (pre-carbonation) | Behavior under Carbonation | Long-Term Stability Assessment |

| 0.8 | Stable phase | Showed excellent resistance; remained stable in all investigated conditions. researchgate.netoulu.fi | Considered a thermodynamically stable end-product. |

| 1.1 | Metastable phase | Released Mg²⁺ to transform towards the stable M-S-H with Mg/Si = 0.8. researchgate.net | Tends to evolve towards a more stable composition. |

| 1.5 | Metastable phase containing unreacted brucite. oulu.fi | Released Mg²⁺ to obtain the stable M-S-H (Mg/Si = 0.8); brucite was destabilized. researchgate.netoulu.fi | Unstable over the long term, especially in the presence of CO₂. |

These findings underscore that while metastable M-S-H phases can persist for many years, they are prone to gradual transformation. The primary direction of this transformation is towards a lower, more stable Mg/Si ratio, a process that can be significantly influenced or accelerated by environmental factors such as carbonation.

Computational and Theoretical Modeling of Magnesium Silicate Hydrate

Atomistic and Molecular Dynamics Simulations of MSH Systems

Atomistic and molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. arxiv.org By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can reveal detailed information about structural arrangements, dynamic processes, and intermolecular interactions that are often difficult to probe experimentally. youtube.com

Molecular dynamics simulations have been instrumental in elucidating the complex structure of M-S-H and its interactions with water molecules. These simulations model the atomic positions within the M-S-H framework and the behavior of water in different environments, such as in interlayer spaces and on the particle surface. The insights gained are crucial for understanding the material's properties, including its stability and interaction with the surrounding environment.

Key parameters often investigated in MD simulations of M-S-H hydration include:

Radial Distribution Functions (RDFs): To describe the probability of finding a water molecule at a certain distance from atoms in the M-S-H structure.

Hydrogen Bond Dynamics: To analyze the lifetime and network of hydrogen bonds between water molecules and the M-S-H surface.

Diffusion Coefficients: To quantify the mobility of water molecules within the hydration layers.

| Simulation Aspect | Key Findings from MD Simulations | Relevance to M-S-H Properties |

| Hydration Layer Structure | Water molecules near the M-S-H surface exhibit a higher degree of order compared to bulk water. nih.gov | Influences surface reactivity, ion adsorption, and macroscopic properties like swelling and cohesion. |

| Interlayer Water Dynamics | Confinement within M-S-H layers restricts the mobility of water molecules. | Affects the structural stability of the M-S-H phase and its response to changes in humidity and temperature. |

| Surface Interactions | Strong hydrogen bonding occurs between surface hydroxyl groups on the M-S-H and water molecules. | Governs the wettability of M-S-H and its interface with other materials in a composite system. |

MD simulations, often complemented by ab initio calculations, are pivotal in predicting the atomic-scale structural features of M-S-H. nih.gov These models have confirmed that M-S-H possesses a phyllosilicate-like (clay-like) structure. daneshyari.comosti.gov The fundamental structure can vary with the magnesium-to-silicon ratio; at low ratios (Mg/Si ≈ 0.75), it resembles a talc-like TOT (tetrahedral-octahedral-tetrahedral) arrangement, while at higher ratios (Mg/Si ≈ 1.5), it is more akin to a serpentine-like TO (tetrahedral-octahedral) structure. doi.org

A key feature revealed by simulations is the presence of defects in the silicate (B1173343) layers. daneshyari.comosti.gov These defects, such as the termination of silica (B1680970) chains, create chemically active sites and are associated with charge imbalances within the structure. The simulations help to visualize how Mg atoms are coordinated, showing them in octahedral environments attached to both silica tetrahedra (similar to talc) and hydroxide (B78521) groups (similar to brucite). osti.govresearchgate.net

Furthermore, computational models are used to investigate binding mechanisms, which is critical for understanding how M-S-H can immobilize ions or interact with other chemical species. mdpi.com By calculating the binding energy and observing the preferred coordination sites, simulations can predict the stability of ions bound to the M-S-H surface or incorporated into its structure. This predictive capability is essential for applications such as waste encapsulation.

| Structural Feature | Predicted Characteristics from Simulations | Implication |

| Layered Structure | Possesses a TOT (talc-like) or TO (serpentine-like) phyllosilicate structure depending on the Mg/Si ratio. doi.org | Determines the mechanical properties and anisotropic behavior of the material. |

| Silica Layer Defects | The density of defects, such as chain terminations, increases with the Mg/Si ratio. daneshyari.comosti.gov | Creates surface charge and active sites for chemical reactions and ion binding. |

| Mg Coordination | Mg atoms exist in at least two distinct octahedral environments, bonded to silica layers and hydroxide groups. osti.govresearchgate.net | Explains the hybrid nature of the M-S-H structure, sharing features with both talc (B1216) and brucite. |

| Ion Binding | Simulations can compute the binding energies and identify preferential sites for various cations and anions on the M-S-H surface. mdpi.com | Provides a basis for predicting the material's capacity for ion exchange and sorption. |

Electronic Structure Calculations for MSH Reaction Pathways

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into chemical bonding, reaction energies, and transition states at the quantum mechanical level. acs.orgutm.my These methods are applied to M-S-H to understand the complex reaction pathways involved in its formation and transformation. By calculating the energy of reactants, intermediates, and products, DFT can map out the most energetically favorable routes for reactions to occur.

One key application of DFT is in studying the initial stages of M-S-H formation from its precursors, such as magnesium oxide (MgO) and silica (SiO₂). Calculations can determine the binding energies of silicate species with magnesium ions, shedding light on the competitive reactions that may occur, for instance, in systems also containing calcium. researchgate.net Research has used DFT to show that the formation of [SiO₄]-Mg bonds is energetically favorable, supporting experimental observations of M-S-H precipitation. researchgate.net

DFT is also used to investigate the stability of intermediate phases like brucite (Mg(OH)₂) and their subsequent conversion to M-S-H. researchgate.net The formation of M-S-H is often a slow process where brucite may precipitate first and then react with dissolved silica over time. researchgate.netnih.gov Electronic structure calculations can elucidate the energetics of this transformation, helping to explain the kinetics observed in experiments. These calculations, combined with spectroscopic analysis, help to build a comprehensive picture of the M-S-H atomic structure. osti.govresearchgate.net

| Application of DFT | Research Finding | Significance |

| Bonding Energetics | Calculations show negative binding energies for [SiO₄]-Mg systems, indicating a thermodynamically favorable interaction. researchgate.net | Explains the fundamental driving force for the formation of M-S-H from dissolved magnesium and silicate ions. |

| Phase Transformation | DFT can be used to compute the energy difference between brucite + silica and the corresponding M-S-H phase. | Helps to understand why M-S-H is the more stable long-term product compared to a simple mixture of precursors. |

| Dehydration Mechanisms | Calculations confirmed that dehydration at 200°C involves the removal of physical water with minimal structural distortion. researchgate.net | Provides an atomic-level explanation for the material's response to thermal treatment. |

| Competitive Reactions | DFT results suggest that the presence of calcium can weaken the Mg-O bond in a [SiO₄]-Mg system. researchgate.net | Offers insight into the formation of M-S-H in more complex chemical environments, such as blended cements. |

Thermodynamic Modeling for MSH Phase Equilibria and Solubility

Thermodynamic modeling is a critical tool for predicting the long-term stability, phase relationships, and solubility of materials like M-S-H under a range of geochemical conditions. researchgate.netsemanticscholar.org These models integrate experimental data with theoretical principles to forecast material behavior, which is essential for applications in construction and waste management where durability over extended periods is required. rilem.net

The development of accurate thermodynamic models for M-S-H relies on a deep understanding of its structure. rilem.net Unlike simple crystalline compounds, M-S-H is a poorly crystalline gel with a variable composition (especially the Mg/Si ratio), which complicates modeling efforts. "Structure-based" thermodynamic models explicitly account for this complexity by linking thermodynamic properties to the specific atomic arrangements within the M-S-H gel. rilem.netresearchgate.net

These models are parameterized using a combination of experimental data and computational results. Key inputs include:

Calorimetric Measurements: To determine fundamental thermodynamic quantities like enthalpy of formation and heat capacity. researchgate.net

Solubility Experiments: To measure the concentrations of ions in equilibrium with the solid M-S-H phase, which are used to derive solubility products. researchgate.net

Structural Information: Data from spectroscopy and atomistic simulations on the coordination environments and variable composition are incorporated to create a more physically realistic model.

By integrating these different sources of information, researchers have developed comprehensive thermodynamic datasets for M-S-H that can predict its properties with greater accuracy. researchgate.net

A primary output of thermodynamic modeling is the prediction of phase equilibria, which defines the conditions (e.g., temperature, pressure, and chemical composition of the surrounding solution) under which M-S-H is stable. nih.gov These models can generate predominance diagrams that show whether M-S-H, brucite, or other magnesium-containing phases will form at a given pH and ion concentration. researchgate.net

A crucial parameter derived from these models is the solubility product (Kₛₒ), which quantifies the solubility of the material. For M-S-H, the solubility product is not a constant value but varies as a function of its composition, particularly the Mg/Si ratio. researchgate.net Experimental and modeling studies have shown that the formation of M-S-H is a very slow process, and the material becomes more stable and less soluble over time as the structure reorganizes. researchgate.net This is reflected in a decrease in the calculated solubility product as the reaction progresses over months or even years. researchgate.net Thermodynamic models are essential for predicting this long-term evolution and the final equilibrium state.

| Parameter | Finding from Thermodynamic Modeling and Experiments | Reference |

| Mg/Si Ratio in Solid | The Mg/Si ratio in synthetic M-S-H typically varies from 0.7 to 1.3. | researchgate.net |

| Formation Kinetics | M-S-H formation is very slow at ambient temperatures; brucite often forms as a transient, intermediate phase. Higher temperatures (e.g., 50°C) accelerate the consumption of brucite and the formation of M-S-H. | researchgate.netnih.gov |

| Solubility Product (log Kₛₒ) | The solubility product decreases over time, indicating a slow stabilization of the M-S-H phase. The value is also dependent on the Mg/Si ratio of the solid. | researchgate.netresearchgate.net |

| Influence of pH | M-S-H binders have a lower equilibrium pH (around 9.5-10.5) compared to traditional Portland cement systems. | rilem.netnih.gov |

Kinetic Modeling of MSH Formation and Transformation Processes

Kinetic studies have identified that the M-S-H formation process is strongly governed by nucleation reactions. researchgate.net The Avrami-Erofeyev model, a classic framework for analyzing solid-state transformation kinetics, has been successfully applied to M-S-H formation, confirming that the mechanism is based on nucleation and growth. researchgate.net More recent investigations using atomic force microscopy have revealed a complex growth mode involving the aggregation and fusion of nanoparticles, which then form larger films and structures. anl.govdoi.org

The transformation of the initially formed M-S-H is a prolonged process. Over time, the amorphous gel undergoes significant nanostructural rearrangement, leading to increased crosslinking and polymerization of the silicate chains. researchgate.netresearchgate.net This slow evolution indicates a gradual stabilization of the M-S-H structure. researchgate.net The composition and structure of the M-S-H can evolve for well over a year at ambient temperatures, eventually forming phases with varying Mg/Si ratios and a more ordered, sheet-like structure. researchgate.net Higher temperatures have been shown to accelerate both the initial formation and the subsequent polymerization of the silicate tetrahedra in the M-S-H structure. researchgate.netmdpi.com

Geochemical modeling tools are also employed to simulate the kinetic pathways of M-S-H formation. These models can predict the saturation state of the solution with respect to various M-S-H phases and brucite, helping to determine which phases are thermodynamically favored to precipitate under specific conditions of temperature and reactant concentrations. doi.org For example, simulations have shown that different M-S-H stoichiometries may be more stable at different temperatures, influencing the kinetic trajectory of the system. doi.org

The table below summarizes key findings from kinetic modeling and related experimental studies on M-S-H.

| Kinetic Model / Concept | Governing Process | Key Research Findings | Relevant Parameters |

|---|---|---|---|

| Dissolution-Precipitation | Overall reaction mechanism | M-S-H formation rate is controlled by the dissolution of reactants (MgO, silica fume) and subsequent precipitation from a supersaturated solution. The dissolution of silica is often the rate-limiting step. nih.gov | Reactant concentration, pH, Temperature, Dissolution rates |

| Avrami-Erofeyev Model | Nucleation and Growth | Data shows a strong correlation with this model, indicating that M-S-H formation is governed by nucleation-controlled reactions. researchgate.net | Avrami exponent (n), Rate constant (k) |

| Nanoparticle Aggregation | Particle Growth and Film Formation | M-S-H grows through the aggregation and fusion of nanoparticles. Oriented attachment of these particles is observed at higher temperatures and longer reaction times. anl.govdoi.org | Mg/Si ratio, Temperature, Reaction time |

| Geochemical Modeling | Thermodynamic Favorability | Predicts the sequence of phase precipitation by calculating saturation indices. For example, M-S-H with a lower Mg/Si ratio may be favored at 25°C, while a higher ratio is more stable at 60-80°C. doi.org | Saturation Index (SI), pH, Ionic concentrations, Temperature |

Geological Occurrence and Geochemical Processes Involving Natural Msh

Formation of MSH in Ultramafic Rock Weathering Environments

The genesis of natural MSH is intrinsically linked to the weathering of ultramafic rocks, such as peridotite and dunite. These rocks, rich in magnesium-bearing minerals, undergo alteration processes that create the specific chemical conditions necessary for MSH precipitation.

A critical step in the formation of MSH is the serpentinization of olivine-rich rocks, which produces brucite (Mg(OH)₂). researchgate.neteartharxiv.orglyellcollection.org Subsequent weathering and dissolution of this brucite releases magnesium ions and generates highly alkaline fluids, with pH values often exceeding 9 and sometimes reaching around 10. researchgate.neteartharxiv.orglyellcollection.orgcopernicus.org This high-pH environment is crucial as it enhances the dissolution of silica-bearing minerals. mdpi.com The combination of a high concentration of magnesium ions and available dissolved silica (B1680970) in these alkaline fluids creates the ideal conditions for the precipitation of MSH. researchgate.netmdpi.com Thermodynamic calculations confirm that while the solution chemistry during the hydration of already serpentinized rocks is buffered by brucite, the hydration of fresh ultramafic rocks is regulated by the formation of magnesium silicate (B1173343) hydrate (B1144303). geochemical-journal.jp

Table 1: Geochemical Conditions Favoring MSH Formation

| Parameter | Condition | Role in MSH Genesis |

|---|---|---|

| Parent Rock | Ultramafic rocks (e.g., Peridotite) | Primary source of magnesium. nih.gov |

| Key Mineral | Brucite (Mg(OH)₂) | Dissolves to release Mg²⁺ ions. researchgate.netmdpi.com |

| Fluid pH | Alkaline (>9) | Promotes dissolution of silica minerals. eartharxiv.orglyellcollection.org |

| Silica Source | Quartz, Feldspar, Pyroxene | Provides the silicate backbone for MSH. geochemical-journal.jpnih.gov |

The silica required for MSH formation is sourced from the interaction of the high-pH, magnesium-rich fluids with silicate minerals. nih.gov In many environments, particularly in glacial terrains, felsic materials like quartz (SiO₂) and feldspars are deposited on top of ultramafic bodies. mdpi.comnih.gov The alkaline fluids aggressively dissolve these minerals. researchgate.neteartharxiv.orglyellcollection.org This process is evidenced by the presence of dissolution textures, such as etch pits and negative crystals, on quartz grains that are in contact with MSH cement. nih.govnih.gov The dissolved silica then reacts with the magnesium from the brucite dissolution to form MSH, which can act as a cement, binding together grains of the original rock and sediment. lyellcollection.orgnih.gov Besides quartz, other silicate minerals like pyroxene in rocks such as harzburgite can also serve as a significant silica source, with its dissolution contributing to MSH precipitation. geochemical-journal.jp

Significance of MSH in Geological Carbon Sequestration and Mineralization Pathways

MSH plays a noteworthy role in the natural pathways of geological carbon sequestration. Ultramafic rocks are considered a vast reservoir of magnesium oxide (MgO), a key ingredient for mineral carbonation. nih.gov The weathering processes that lead to MSH formation are a part of a larger cycle that can ultimately sequester atmospheric CO₂.

MSH as a Constituent in Natural Cements and Duricrusts

Magnesium silicate hydrate is a key binding agent in a specific type of natural cement, leading to the formation of a duricrust—a hard layer on or near the surface of the soil. nih.govnih.gov This natural MSH cement has been observed cementing glacial till (sediment deposited by glaciers) that overlies ultramafic rock bodies in locations like Norway. researchgate.neteartharxiv.orglyellcollection.orgnih.gov

The process begins when the alkaline, Mg-rich fluids from weathering ultramafic rock percolate through the overlying silica-rich till. copernicus.org Subsequent evaporation of the fluid leads to the precipitation of MSH. eartharxiv.orglyellcollection.org This MSH phase, which can be a mixture of nanocrystalline Mg-rich phyllosilicates like kerolite and serpentine (B99607), acts as a cement, binding the rock and mineral fragments of the till to form a solid, concrete-like rock. copernicus.orgcopernicus.org This newly recognized type of duricrust has been termed "magsilcrete". nih.govnih.govresearchgate.net In some instances, where the dissolution of quartz is faster than the cement precipitation, a distinctive honeycomb-like texture can form within the MSH cement. nih.govnih.gov

Occurrence of MSH in Extraterrestrial Samples and its Implications for Astrogeology

The identification of magnesium silicate hydrates and related minerals in extraterrestrial materials has profound implications for astrogeology, primarily as an indicator of aqueous alteration. wikipedia.org Hydrated silicates containing magnesium and iron have been detected on the surface of celestial bodies, such as Jupiter's moon Callisto, through spectral analysis. wikipedia.org Their presence suggests that water has interacted with the rocky components of these bodies.